N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
This compound contains several interesting functional groups, including an indole, a thiazole, and a dihydropyridine. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Thiazoles are sulfur and nitrogen-containing heterocycles that are also found in many biologically active compounds . Dihydropyridines are often used in medicine for their calcium channel blocking activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and thiazole rings are aromatic, which would contribute to the compound’s stability and may influence its reactivity .Scientific Research Applications
Synthesis and Reactivity
- Compounds with structures related to the queried molecule have been synthesized for various purposes, including the creation of novel heterocyclic compounds that may have potential as therapeutic agents. For instance, the synthesis of novel pyrido and thieno derivatives has been reported, which showcases the chemical flexibility and reactivity of these compounds in forming complex fused systems and polyheterocyclic structures (Bakhite, Yamada, & Al‐Sehemi, 2005).
Potential Biological Activities
- Several studies focus on creating molecules with potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. For example, research into synthesizing 1,2,4-triazoles from isonicotinic acid hydrazide and evaluating their antimicrobial activities suggests the potential of such compounds in developing new therapeutic agents (Bayrak et al., 2009).
Antituberculosis Activity
- Compounds synthesized from aryl thioamides, designed through molecular hybridization, have been evaluated for their activity against Mycobacterium tuberculosis. This demonstrates the ongoing research into new treatments for tuberculosis, highlighting the importance of novel chemical scaffolds in drug discovery (Jeankumar et al., 2013).
Heterocyclic Synthesis
- The development of new methods for heterocyclic synthesis, including thiazole derivatives, is a significant area of research. These methodologies provide pathways to synthesize complex molecules that could serve as key intermediates in pharmaceutical development (Ahmed, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-18-6-5-14(11-24-18)20(29)26-21-25-15(12-30-21)9-19(28)22-8-7-13-10-23-17-4-2-1-3-16(13)17/h1-6,10-12,23H,7-9H2,(H,22,28)(H,24,27)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELSKXAGWOKYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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